Product packaging for Aluminum magnesium hydroxide, monohydrate(Cat. No.:CAS No. 1317-26-6)

Aluminum magnesium hydroxide, monohydrate

Cat. No.: B074507
CAS No.: 1317-26-6
M. Wt: 86.31 g/mol
InChI Key: SXSTVPXRZQQBKQ-UHFFFAOYSA-M
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Description

Aluminum magnesium hydroxide, monohydrate is a layered double hydroxide (LDH) of significant interest in materials science and pharmaceutical research. Its structure consists of positively charged hydroxide layers with intercalated water molecules and anions, granting it exceptional anion exchange capacity and high surface area. A primary research application is as a precursor for the development of antacid and antiulcer formulations, where its buffering properties and acid-neutralizing capacity are critically evaluated. Furthermore, its layered structure makes it an excellent adsorbent for the removal of environmental contaminants, including anionic dyes, heavy metal complexes, and phosphates from aqueous solutions. Researchers also exploit this compound as a catalyst support, a flame retardant additive in polymers, and a novel drug delivery vehicle for the intercalation and controlled release of bioactive anions such as pharmaceuticals and nucleotides. The mechanism of action for its antacid properties involves direct neutralization of gastric acid, forming aluminum and magnesium chloride salts. Its adsorption capability stems from the ion-exchange process, where interlayer anions are replaced with target anions from a solution. This high-purity material is provided to enable advanced studies in nanotechnology, environmental remediation, and pharmaceutical development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlH3MgO2- B074507 Aluminum magnesium hydroxide, monohydrate CAS No. 1317-26-6

Properties

InChI

InChI=1S/Al.Mg.2H2O/h;;2*1H2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSTVPXRZQQBKQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[OH-].[Mg].[Al]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AlH3MgO2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.310 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Magnesium Aluminum Hydroxide Monohydrate

Co-precipitation Techniques

Co-precipitation is a widely utilized method for synthesizing magnesium-aluminum hydroxides. It involves the simultaneous precipitation of magnesium and aluminum hydroxides from a solution containing their respective salts upon the addition of a basic solution. This technique can be broadly categorized based on the control of the solution's pH during the reaction.

In the constant pH co-precipitation method, the precipitation is carried out while maintaining a steady pH level. nih.gov This is typically achieved by the controlled, simultaneous addition of a solution of magnesium and aluminum salts and a basic solution (such as sodium hydroxide (B78521) or sodium carbonate) into a reaction vessel. nih.govresearchgate.net Maintaining a strict pH range, for instance between 9.9 and 10.1, is crucial for the successful synthesis of a well-defined lamellar hydrotalcite-like structure. researchgate.net

The key advantage of this method is the ability to produce a homogeneous product with a uniform composition and crystal structure. The pH of precipitation directly affects the particle size and the composition of the resulting material. nih.gov For example, in the synthesis of carbonate-containing aluminum hydroxide, precipitates formed between pH 7.5 and 9.5 were found to contain crystalline sodium aluminum hydroxycarbonate (dawsonite) alongside the amorphous aluminum hydroxide. nih.gov

The variable pH co-precipitation method involves adding a precipitating agent to the metal salt solution without strict control over the pH, allowing it to change as the reaction progresses. For instance, a basic solution can be added dropwise to the salt solution, causing the pH to rise gradually, leading to the precipitation of the hydroxides.

While simpler in execution, this method can lead to a less homogeneous product compared to the constant pH technique. The changing pH can cause fractional precipitation, where hydroxides of different compositions precipitate at different stages of the reaction. This can result in a product with a broader particle size distribution and less uniform crystalline phases. The final pH of the reaction mixture is still a critical parameter, with precipitation often considered complete when a pH value in the range of 4.0 to 8.0 is reached. google.com

The properties of magnesium-aluminum hydroxide synthesized via co-precipitation are significantly influenced by several reaction parameters.

Concentration: The concentration of the metal salts and the precipitating agent can affect the morphology and particle size of the product. Higher concentrations may lead to faster precipitation rates, potentially resulting in smaller, more agglomerated particles.

Temperature: Reaction temperature plays a critical role in the crystallinity and densification of the hydroxide layer. mdpi.com An increase in temperature can reduce the thickness of coatings and affect the crystal structure. mdpi.com For instance, one study found that a moderate hydrolysis temperature of 40°C was favorable for obtaining uniform particles with good dispersibility. scirp.org

Aging: After precipitation, the suspension is often aged for a period, typically at room temperature or an elevated temperature. This aging process allows for the improvement of the crystalline structure and the completion of the reaction. An aging period of 24 hours at room temperature is commonly employed. researchgate.net

Table 1: Influence of Reaction Parameters on Mg-Al Hydroxide Synthesis

Parameter Effect Optimal Condition Example
Temperature Affects crystallinity, densification, and particle uniformity. mdpi.comscirp.org 130 °C for LDH coating on an alloy mdpi.com
pH Influences crystallinity, lamellar structure density, and composition. mdpi.comresearchgate.net pH 13 for LDH coating mdpi.com
Reaction Time Impacts the completion of the reaction and quality of the coating. mdpi.com 8 hours for LDH coating mdpi.com
Concentration Affects morphology and particle size distribution. scirp.org 10 g of alkoxide for uniform particles scirp.org

Hydrothermal and Solvothermal Synthesis Routes

Hydrothermal and solvothermal methods are alternative routes that involve carrying out the synthesis in a closed system (like an autoclave) under controlled temperature and pressure. biointerfaceresearch.com These techniques typically use metal oxides or hydroxides as reactants and employ a dissolution-precipitation mechanism. tandfonline.com They are often considered greener production approaches as they can eliminate the harsh, salt-containing effluent produced during co-precipitation. tandfonline.com

Low-temperature hydrothermal synthesis is conducted at relatively mild temperatures, for example, between 20°C and 70°C. google.com This method can be used to produce specific crystalline phases that might not be stable at higher temperatures. For instance, boehmite, an aluminum oxyhydroxide, can be produced via reaction crystallization in a low-temperature environment. mdpi.com Research has shown that at 140°C, a MgAl-CO3 LDH yield of 80% with low crystallinity can be obtained after 5 hours. tandfonline.com To achieve higher yields and crystallinity, temperatures of 160°C or 180°C are often required. tandfonline.com The formation of the desired product at lower temperatures is often limited by the solubility of the reactants, such as aluminum hydroxide (gibbsite). tandfonline.com

Microwave-assisted hydrothermal synthesis is an innovative technique that combines microwave irradiation with conventional hydrothermal methods. arxiv.org The primary advantage of this approach is the significant reduction in reaction time and energy consumption due to rapid, volumetric heating. arxiv.orgmdpi.com This method can lead to the formation of nanoparticles with unique morphologies, such as the nano-sheets of magnesium hydroxide synthesized using a microwave chemical reactor. sciepub.com The process allows for precise control over reaction conditions, potentially leading to products with improved crystal quality and novel particle shapes. arxiv.org

Table 2: Comparison of Hydrothermal Synthesis Conditions

Method Temperature Time Reactants Product/Yield
Hydrothermal 140 °C 5 h MgO, Al(OH)3, NaHCO3 80% MgAl-CO3 LDH (low crystallinity) tandfonline.com
Hydrothermal 160 °C 5 h MgO, Al(OH)3, NaHCO3 >96% MgAl-CO3 LDH tandfonline.com
Hydrothermal 180 °C 5 h MgO, Al(OH)3, NaHCO3 >99% MgAl-CO3 LDH (high crystallinity) tandfonline.com
Hydrothermal 200 °C 4 h Mg5(CO3)4(OH)2·4H2O, γ-Al2O3/Al(OH)3 Hydrotalcite with intermediate compounds researchgate.net

Anion Exchange and Interlayer Reconstruction Methods

Anion exchange and interlayer reconstruction are significant methods for the synthesis and modification of magnesium-aluminum layered double hydroxides (LDHs), a class of compounds to which aluminum magnesium hydroxide monohydrate belongs. The unique layered structure of these materials, with positively charged metal hydroxide layers and an interlayer space containing anions and water molecules, allows for the exchange of various anions to create new materials with specific properties. researchgate.net

The reconstruction method is a particularly interesting approach. It leverages the "memory effect" of LDHs, where the calcined material (a mixed metal oxide) can reconstruct its original layered structure upon rehydration in a solution containing anions. This method has been successfully used to intercalate various substances, including amino acids and peptides, into the interlayer space of Mg-Al LDH. For instance, while direct ion-exchange methods were unsuccessful, a range of amino acids and peptides were effectively intercalated into the layered double hydroxide using a Mg-Al oxide precursor. nih.gov The amount of amino acids and peptides taken up was found to be in the range of 0.9-2.7 mmol per 1 g of LDH. nih.gov For certain molecules like Glycine, Alanine, and Aspartame, this intercalation led to an expansion of the interlayer distance. nih.gov

The interaction between the surface of the mixed metal hydroxide and anions can be a combination of anion exchange and surface complexation. nih.gov This dual mechanism provides a versatile platform for designing functional materials.

Urea (B33335) Hydrolysis Precipitation Method

The urea hydrolysis precipitation method is a widely recognized technique for the synthesis of well-crystallized Mg-Al hydrotalcites. This method is considered a modification of the hydrothermal method, where urea acts as the precipitating agent. daneshyari.com The process involves heating a homogeneous aqueous solution of magnesium and aluminum salts (such as chlorides) with solid urea. daneshyari.com

The key to this method is the slow decomposition of urea at elevated temperatures (typically between 60 and 100 °C), which gradually produces an alkaline pH. daneshyari.com This slow increase in pH is crucial for the controlled precipitation of the layered double hydroxide, leading to the formation of uniform, hexagonal plate-like particles. daneshyari.com The particle size can be influenced by the reaction temperature, with higher temperatures generally resulting in smaller and more uniform particles. daneshyari.com

This method has been successfully employed to prepare not only Mg-Al LDHs but also other layered double hydroxides like Zn-Al and Ni-Al systems. daneshyari.com It is valued for its ability to produce well-crystallized products without the need for subsequent hydrothermal treatment, which is often required in conventional co-precipitation methods. daneshyari.com

ParameterConditionObservationReference
MethodUrea HydrolysisA thermally induced process using urea decomposition to create an alkaline environment for precipitation. daneshyari.com
ReactantsMagnesium chloride, Aluminum chloride, UreaA clear, homogeneous solution is heated. daneshyari.com
Temperature60 - 120 °CHigher temperatures lead to smaller, more uniform particles. daneshyari.com
ProductMg-Al HydrotalciteWell-crystallized, monodispersed hexagonal plates. daneshyari.com

Mechanochemical Synthesis Approaches

Mechanochemical synthesis offers a solvent-free, environmentally friendly, and efficient alternative for producing magnesium-aluminum layered double hydroxides. This method utilizes mechanical energy, typically from ball milling, to induce chemical reactions and structural changes in solid-state reactants. researchgate.netmdpi.com

In a typical process, a mixture of magnesium hydroxide, aluminum hydroxide, and a source of interlayer anions (like sodium bicarbonate) is subjected to high-energy milling. researchgate.net The mechanical activation of the reactants leads to the formation of a layered double hydroxide structure. The process can be divided into an activation stage and a diffusion stage. researchgate.net The activation time during milling is a critical parameter that affects the surface of the particles and the extent of the reaction. researchgate.net

Research has shown that single-phase layered double hydroxides can be prepared using this method. For example, mechanical activation of a mixture of magnesium hydroxide and aluminum hydroxide (in a 3:1 molar ratio) with sodium bicarbonate resulted in a nearly phase-pure product. researchgate.net This approach is noted for its simplicity, low cost, and high material utilization rate, making it suitable for large-scale production. mdpi.com

ReactantsMilling ConditionsOutcomeReference
Mg(OH)₂, Al(OH)₃, NaHCO₃Planetary ball mill (AGO-2)Formation of layered magnesium aluminum hydroxide with carbonate and bicarbonate interlayer anions. researchgate.net
Mg(OH)₂, Al(OH)₃, CO₂Planetary ball mill (400 r/min, 5h), then stirred in water at 95°C for 30h.Successful synthesis of Mg₂Al-CO₃ LDHs. mdpi.com

Precursor-Derived Synthesis

Utilization of Magnesium Hydroxide and Aluminum Hydroxide Precursors

The synthesis of aluminum magnesium hydroxide can be effectively achieved using magnesium hydroxide and aluminum hydroxide as direct precursors. This approach is fundamental to several synthetic strategies, including mechanochemical methods and aqueous reactions.

In aqueous synthesis, magnesium hydroxide and/or magnesium oxide can be reacted with an aqueous solution of aluminum sulfate (B86663). google.comgoogle.com The reaction is typically carried out with vigorous stirring until the pH of the mixture reaches a specific range, generally between 4.0 and 8.0. google.comgoogle.com Following the reaction, water-soluble components are removed by filtration or centrifugation, and the resulting product can be dried. google.comgoogle.com The atomic ratio of magnesium to aluminum in the starting materials is a key parameter, typically ranging from 1:1 to 3:1. google.comgoogle.com

As mentioned in the mechanochemical section, solid magnesium hydroxide and aluminum hydroxide are also the primary precursors for solvent-free synthesis. researchgate.netmdpi.com The mechanical force applied during milling facilitates the solid-state reaction between the two hydroxides to form the desired layered double hydroxide structure. mdpi.com The nature of the magnesium-containing precursor can be important; for instance, in the synthesis of a related compound, magnesium hydroxide was found to be a more effective precursor than magnesium oxide for achieving a single-phase product through mechanochemical means. mdpi.com

Transformation from Magnesium and Aluminum Salt Solutions

The co-precipitation from aqueous solutions of magnesium and aluminum salts is a conventional and widely used method for synthesizing aluminum magnesium hydroxide. nih.gov This method involves the simultaneous precipitation of magnesium and aluminum hydroxides from a solution containing their respective salts, such as chlorides or sulfates, by adding a base to control the pH. daneshyari.com

For example, in the urea hydrolysis method, aqueous solutions of magnesium chloride and aluminum chloride serve as the source of the metal cations. daneshyari.com In another process, an aqueous solution of aluminum sulfate is reacted with a suspension of magnesium hydroxide. google.comgoogle.com The versatility of this method allows for the incorporation of various anions into the interlayer space by including them in the reaction solution.

The efficiency of the precipitation can be evaluated by measuring the residual amount of Mg²⁺ and Al³⁺ cations in the mother liquor after the reaction. pleiades.online This method provides good control over the composition and structure of the final product by adjusting parameters such as the ratio of metal salts, the pH of the precipitation, and the temperature.

Advanced Characterization Techniques and Structural Analysis of Magnesium Aluminum Hydroxide Monohydrate

Spectroscopic Characterization

Spectroscopic techniques are fundamental in probing the atomic and molecular level characteristics of aluminum magnesium hydroxide (B78521) monohydrate, revealing details about its crystal structure, chemical bonding, and vibrational properties.

X-ray Diffraction (XRD) is the primary technique for determining the crystallographic structure and phase purity of aluminum magnesium hydroxide monohydrate. The compound typically adopts a layered crystal structure analogous to hydrotalcite, which consists of positively charged brucite-like layers of magnesium and aluminum hydroxides. These layers are separated by an interlayer region containing anions and water molecules, resulting in a stacked arrangement.

The XRD pattern of a well-crystallized magnesium-aluminum hydroxide exhibits a series of characteristic diffraction peaks. The positions and intensities of these peaks are indicative of the layered structure. Sharp, symmetric peaks suggest a high degree of crystallinity, while broad or asymmetric peaks can indicate smaller crystallite sizes or structural disorder. The most intense peaks are typically observed at low 2θ angles, corresponding to the basal reflections from the (003) and (006) planes, which are used to determine the basal spacing or the distance between adjacent hydroxide layers. Other significant reflections, such as (012), (015), (018), (110), and (113), provide information about the atomic arrangement within the layers. researchgate.netresearchgate.net The absence of peaks corresponding to impurities like magnesium hydroxide or aluminum hydroxide confirms the phase purity of the material. researchgate.net

Table 1: Representative XRD Peaks for Magnesium-Aluminum Hydroxide with a Hydrotalcite-like Structure

(hkl) PlaneApproximate 2θ (°) (Cu Kα)d-spacing (Å)
(003)11.67.6
(006)23.33.8
(012)34.82.6
(015)39.42.3
(110)60.81.5

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the chemical bonds and functional groups present in aluminum magnesium hydroxide monohydrate. The FTIR spectrum of this compound is characterized by several distinct absorption bands.

A prominent, broad absorption band is typically observed in the high-frequency region, around 3400-3500 cm⁻¹, which is attributed to the O-H stretching vibrations of the hydroxyl groups within the brucite-like layers and the interlayer water molecules. researchgate.netresearchgate.net The broadness of this peak indicates a wide range of hydrogen bonding interactions. A weaker band around 1640 cm⁻¹ corresponds to the H-O-H bending vibration of the interlayer water molecules. researchgate.net

The low-frequency region of the spectrum (below 1000 cm⁻¹) contains bands related to the metal-oxygen (M-O) and metal-hydroxyl (M-OH) vibrations. Specifically, absorptions associated with Al-OH and Mg-OH stretching and bending modes can be identified in this region, providing direct evidence of the chemical structure of the hydroxide layers. researchgate.net For instance, bands around 975 and 1060 cm⁻¹ have been assigned to Al-OH stretching modes. researchgate.net

Table 2: Key FTIR Absorption Bands for Magnesium-Aluminum Hydroxide Monohydrate

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3450 (broad)O-H stretching of hydroxyl groups and interlayer water
~1640H-O-H bending of interlayer water
~1360Stretching of interlayer anions (e.g., carbonate)
< 1000M-O and M-OH vibrations (Mg-O, Al-O)

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and M-O lattice modes. The Raman spectrum of magnesium-aluminum hydroxide is characterized by a very intense band corresponding to the symmetric stretching mode of the hydroxyl groups. In hydrotalcite-like structures, additional bands related to the interlayer anions are often prominent. For example, if carbonate is the interlayer anion, a strong, sharp peak around 1060 cm⁻¹ is observed, corresponding to the symmetric stretching mode of the CO₃²⁻ ion. nih.govnih.gov

The low-wavenumber region shows bands that are assigned to the lattice vibrational modes, including the stretching and bending of the Mg-O and Al-O bonds within the hydroxide sheets. For instance, Raman peaks at approximately 306, 324, 394, and 548 cm⁻¹ can be indicative of Al(OH)₃-like structures within the compound. researchgate.net

Table 3: Characteristic Raman Peaks for Magnesium-Aluminum Hydroxide

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3400-3600O-H stretching vibrations
~1060Symmetric stretching of interlayer anions (e.g., CO₃²⁻)
~550M-O stretching vibrations (Al-O, Mg-O)
< 400Lattice modes and O-M-O bending vibrations

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environments of specific nuclei, such as ²⁷Al and ¹H, in aluminum magnesium hydroxide monohydrate.

²⁷Al MAS (Magic Angle Spinning) NMR provides detailed information about the coordination environment of aluminum atoms. In well-ordered hydrotalcite-like structures, aluminum is typically found in an octahedral (six-coordinate) environment, surrounded by hydroxyl groups. This gives rise to a characteristic sharp resonance peak in the ²⁷Al NMR spectrum, typically around 5 to 10 ppm. researchgate.netresearchgate.net The presence of other signals could indicate aluminum in different coordination states (e.g., tetrahedral or pentahedral), suggesting structural defects or the presence of amorphous phases. researchgate.net

¹H MAS NMR is used to distinguish between different proton environments. It can differentiate between hydroxyl groups that are part of the brucite-like layers and water molecules located in the interlayer space. Hydroxyl (OH⁻) groups typically show a resonance around 0 ppm, while physisorbed or interlayer water molecules appear at higher chemical shifts, around 4.5 to 5 ppm. nih.govnih.gov

Table 4: Typical NMR Chemical Shifts for Magnesium-Aluminum Hydroxide

NucleusChemical Shift (ppm)Assignment
²⁷Al~5-10Octahedrally coordinated Al in the hydroxide layer
¹H~0Hydroxyl (OH⁻) groups in the brucite-like layers
¹H~4.5-5Interlayer and physisorbed water (H₂O)

Electron Microscopy and Morphological Characterization

Electron microscopy techniques are indispensable for visualizing the morphology, particle size, and surface features of aluminum magnesium hydroxide monohydrate at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission Scanning Electron Microscopy (FESEM), are used to examine the surface morphology and particle size of aluminum magnesium hydroxide monohydrate. These techniques reveal that the compound often consists of aggregates of small, plate-like crystallites. uliege.be

The characteristic morphology is typically composed of hexagonal, platelet-shaped particles, which is a direct consequence of the underlying layered crystal structure. researchgate.net These platelets can vary in size from the nanometer to the micrometer scale, depending on the synthesis conditions. researchgate.netnih.gov FESEM, with its enhanced resolution, allows for more detailed visualization of the surface texture of these platelets and can reveal the nature of their aggregation into larger secondary particles. The particle size and distribution can be estimated from the analysis of SEM and FESEM images, providing crucial information that influences the material's surface area and reactivity. For instance, studies on related hydroxides have shown particle widths ranging from 70 nm to several micrometers. researchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Particle Dimensions

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the nanoscale morphology and dimensions of aluminum magnesium hydroxide monohydrate particles. TEM analysis reveals that these compounds typically form platelet-like primary particles with a hexagonal shape. rsc.org The dimensions of these particles can be influenced by the synthesis method. For instance, hydrotalcites synthesized in the presence of a biopolymer template, such as starch, can result in finer nanoparticles with diameters in the range of 30–50 nm. mdpi.com In contrast, conventional synthesis methods may produce much larger platelets, with lateral dimensions on the order of several tenths of a micron. mdpi.com

TEM images can also provide details about the thickness of the hydrotalcite plates. For example, in one study, the maximum thickness of a carbonate-containing hydrotalcite (C1A) was observed to be approximately 71 ± 10 nm. researchgate.net Electron diffraction patterns obtained through TEM can confirm the crystalline structure and the hexagonal platy morphology of the material. researchgate.netgoogle.com The use of different synthesis techniques, such as a room temperature solid-phase method, can yield hydrotalcite-like nanoparticles with even particle sizes and regular hexagonal plate shapes. google.com

Table 1: Particle Dimensions of Aluminum Magnesium Hydroxide Monohydrate Observed by TEM

Sample Description Synthesis Method Observed Morphology Particle/Platelet Dimensions Source
Mg-Al Hydrotalcite With starch biopolymer Fine nanoparticles 30-50 nm diameter mdpi.com
Mg-Al Hydrotalcite Without biopolymer Large platelets Several tenths of a micron mdpi.com
Carbonate-containing Hydrotalcite (C1A) Not specified Hexagonal platy ~71 ± 10 nm thickness researchgate.net

Thermal Analysis

Thermal analysis techniques are fundamental in determining the decomposition behavior and water content of aluminum magnesium hydroxide monohydrate.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing quantitative information about its thermal decomposition. The TGA curve for aluminum magnesium hydroxide monohydrate typically shows two main stages of weight loss, which is a characteristic feature of hydrotalcite-like compounds. orientjchem.org

The first stage of weight loss, occurring at lower temperatures, is attributed to the removal of physically adsorbed surface water and interlayer water molecules. orientjchem.orgjocpr.com This process is generally observed in the temperature range of approximately 35-230°C. For instance, a weight loss of about 9.0% up to 80°C has been reported for Mg-hydrotalcite due to physically adsorbed water, with a further loss between 80°C and 230°C corresponding to interlayer water. jocpr.com Another study on a Mg-Al hydrotalcite (2.5 ratio) observed this first weight loss between 355K (82°C) and 490K (217°C). orientjchem.org

The second major weight loss occurs at higher temperatures and is due to the dehydroxylation of the brucite-like layers and the removal of interlayer carbonate anions, which decompose to form carbon dioxide. orientjchem.org This decomposition typically takes place in the temperature range of 300°C to 500°C. qut.edu.aumsaweb.org For example, one report indicates this second weight loss occurs between 500K (227°C) and 713K (440°C). orientjchem.org The total weight loss can be significant; for instance, a study on sol-gel synthesized hydrotalcites showed a total weight loss of about 40% up to 800°C. researchgate.net

It is important to note that the dehydration, dehydroxylation, and decarbonation processes can overlap, which can create uncertainty in precisely determining the content of each component based solely on weight loss. jocpr.com

Table 2: TGA Weight Loss Stages for Aluminum Magnesium Hydroxide Monohydrate

Temperature Range Weight Loss Event Example Weight Loss (%) Source(s)
35°C - 230°C Loss of adsorbed and interlayer water ~9.0% (up to 80°C) orientjchem.orgjocpr.com
300°C - 500°C Dehydroxylation of layers and loss of carbonate (as CO2) Not specified orientjchem.orgqut.edu.aumsaweb.org
25°C - 300°C First step of weight loss 16% researchgate.net

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature. This technique identifies endothermic (heat-absorbing) and exothermic (heat-releasing) processes occurring during thermal decomposition. vbcop.orgyoutube.com

The DTA curve of aluminum magnesium hydroxide monohydrate typically displays endothermic peaks that correspond to the weight loss events observed in TGA. researchgate.net A broad endothermic peak at lower temperatures, often below 250°C, is associated with the removal of adsorbed and interlayer water. msaweb.orgvbcop.orgresearchgate.net A second, more intense endothermic peak at higher temperatures, generally around 400-450°C, corresponds to the dehydroxylation of the brucite-like layers and the decomposition of interlayer carbonate anions. msaweb.orgresearchgate.net

For example, a study on a synthetic magnesium-aluminum carbonate hydroxide showed endothermic peaks at 248°C and 267°C, assigned to the loss of water of crystallization, and a third endotherm at 447°C, attributed to the loss of both hydroxyl water and carbon dioxide. msaweb.org In some cases, exothermic peaks may be observed at higher temperatures. These can be related to the crystallization of the resulting mixed metal oxides. researchgate.netresearchgate.net For instance, exothermic peaks have been reported at temperatures such as 400°C, 480°C, and even above 900°C, indicating the formation of new crystalline phases like MgAl₂O₄ spinel. researchgate.netresearchgate.net

Table 3: DTA Events for Aluminum Magnesium Hydroxide Monohydrate

Temperature (°C) Process Type Associated Event Source(s)
~125 - 267 Endothermic Loss of adsorbed and interlayer water msaweb.orgresearchgate.netresearchgate.net
~335 - 447 Endothermic Dehydroxylation and decarbonation msaweb.orgresearchgate.netresearchgate.net

Surface Area and Porosity Measurement

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of solid materials by measuring the physical adsorption of a gas (commonly nitrogen) on the surface. anton-paar.comwikipedia.org This analysis provides crucial information about the material's potential for applications in catalysis, adsorption, and as a polymer filler.

Aluminum magnesium hydroxide monohydrate and its calcined products can exhibit relatively high surface areas. The synthesis method significantly influences the textural properties of the material. For example, hydrotalcite-like compounds prepared via a sol-gel method mediated by an emulsified sol as a pore template can lead to an improved BET surface area and the generation of a mesoporous texture in the resulting mixed oxides after calcination. researchgate.net The specific surface area for hydrotalcite-like materials can vary, with reported values often falling in the range of 50 to 120 m²/g, though this can be higher depending on preparation conditions. The calcination of hydrotalcite leads to the formation of mixed oxides which generally possess a higher surface area and total pore volume. researchgate.net

Table 4: Representative BET Surface Area Data

Material Synthesis/Treatment BET Surface Area (m²/g) Porosity Characteristics Source
Mg(OH)₂ Nanosheets Not specified 80.27 Not specified researchgate.net
Al-Mg Mixed Oxides Sol-gel with emulsion template Improved BET area Mesoporous texture researchgate.net

Crystal Chemistry and Interlayer Functionality of Magnesium Aluminum Hydroxide Monohydrate

Layered Structure and Brucite-like Sheets

The fundamental structure of magnesium-aluminum hydroxide (B78521) monohydrate is characterized by positively charged layers that resemble the mineral brucite, Mg(OH)₂. patsnap.comresearchgate.net In the brucite structure, magnesium ions (Mg²⁺) are octahedrally coordinated by hydroxide (OH⁻) ions, with these octahedra sharing edges to form neutral sheets. researchgate.net In magnesium-aluminum hydroxide monohydrate, a portion of the divalent magnesium ions are isomorphously substituted by trivalent aluminum ions (Al³⁺) within these octahedral positions. researchgate.net

This substitution of Al³⁺ for Mg²⁺ imparts a net positive charge to the hydroxide layers. patsnap.com These positively charged layers are stacked on top of one another, and the space between them, known as the interlayer or gallery, is occupied by charge-compensating anions and water molecules. patsnap.comrsc.org This arrangement results in a layered structure often described by the general formula [M²⁺₁₋ₓM³⁺ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where M²⁺ is Mg²⁺, M³⁺ is Al³⁺, and Aⁿ⁻ is an interlayer anion. wikipedia.org The stacking of these layers can result in different polytypes, such as rhombohedral (3R) and hexagonal (2H), which differ in their stacking sequences. cambridge.org

Charge Compensation Mechanisms and Interlayer Anions

The positive charge on the brucite-like sheets, resulting from the substitution of Mg²⁺ by Al³⁺, requires neutralization. This is achieved by the incorporation of anions in the interlayer spaces. patsnap.com This ability to host a wide variety of anions is a key feature of magnesium-aluminum hydroxide monohydrate and is central to its functionality. The process of incorporating these anions is known as intercalation.

A diverse range of inorganic anions can be intercalated into the interlayer region of magnesium-aluminum hydroxide monohydrate to balance the positive layer charge. rsc.orgacs.org Common examples include carbonate (CO₃²⁻), nitrate (B79036) (NO₃⁻), chloride (Cl⁻), and sulfate (B86663) (SO₄²⁻). acs.org The specific anion present in the interlayer can significantly influence the properties of the material, such as the interlayer spacing (basal spacing). acs.org For instance, the gallery height can be affected by the size and orientation of the intercalated anion.

The intercalation of these anions can be achieved through various methods, including coprecipitation and anion exchange. patsnap.com In the coprecipitation method, a solution containing both magnesium and aluminum salts is mixed with a basic solution containing the desired anion. patsnap.com Anion exchange involves replacing the existing interlayer anions with new ones from a solution. cas.cz

The table below provides examples of inorganic anions intercalated into magnesium-aluminum hydroxide and their effect on interlayer spacing.

Intercalated Inorganic AnionChemical Formula
CarbonateCO₃²⁻
NitrateNO₃⁻
VanadateV₁₀O₂₈⁶⁻
ChlorideCl⁻
SulfateSO₄²⁻
PerchlorateClO₄⁻

Data compiled from multiple sources. rsc.orgacs.org

In addition to inorganic anions, a wide variety of organic anions can also be intercalated into the interlayer space of magnesium-aluminum hydroxide monohydrate. rsc.orgcas.cz This capability allows for the creation of organic-inorganic hybrid materials with tailored properties. Examples of intercalated organic anions include carboxylates, sulfonates, and even larger molecules like porphyrins. rsc.orgnih.govnii.ac.jp

The intercalation of organic anions can lead to a significant expansion of the interlayer gallery to accommodate the larger size of the organic molecules. nii.ac.jp For example, the intercalation of dodecyl sulfate has been shown to result in a gallery height of 8.4 Å. rsc.org The arrangement and orientation of the organic anions within the interlayer are influenced by factors such as the layer charge density and the nature of the organic anion itself. nih.gov

Intercalated Organic AnionGallery Height (Å)
Sebacic Acid11.5
Toluene-p-sulphonic acid12.2
Dodecyl sulphate8.4

Data sourced from Chibwe and Jones. rsc.org

Influence of Metal Cation Ratios (Mg²⁺/Al³⁺) on Layer Charge Density and Structure

The ratio of magnesium (Mg²⁺) to aluminum (Al³⁺) cations in the brucite-like sheets is a critical parameter that dictates the layer charge density and, consequently, many of the material's properties. nih.gov This ratio can typically be varied over a range, often between 2:1 and 4:1. gjesm.net

A higher proportion of Al³⁺ (a lower Mg²⁺/Al³⁺ ratio) results in a greater number of trivalent cations substituting for divalent ones, leading to a higher positive charge density on the layers. researchgate.net Conversely, a lower proportion of Al³⁺ (a higher Mg²⁺/Al³⁺ ratio) results in a lower layer charge density. researchgate.net

The layer charge density has a profound influence on:

Interlayer Anion Arrangement: A higher charge density requires a greater number of interlayer anions for charge compensation, which can affect their packing and orientation within the gallery.

Interlayer Spacing: The electrostatic attraction between the positively charged layers and the negatively charged interlayer anions is stronger at higher charge densities, which can lead to a smaller interlayer spacing for a given anion.

Crystallinity: The Mg²⁺/Al³⁺ ratio can also affect the crystallinity of the resulting material, with lower ratios sometimes leading to higher crystallinity. researchgate.net

The chemical environment of the hydroxyl groups in the brucite-like layers is also affected by the Mg/Al ratio. acs.org For a ratio of 2, each hydroxyl group is coordinated to two Mg²⁺ ions and one Al³⁺ ion (Mg₂Al–OH). acs.org At a ratio of 3, some hydroxyl groups are coordinated to three Mg²⁺ ions (Mg₃–OH) in addition to the Mg₂Al–OH groups. acs.org

Mg²⁺/Al³⁺ RatioEffect on Layer Charge Density
Decreasing (e.g., from 4:1 to 2:1)Increases
Increasing (e.g., from 2:1 to 4:1)Decreases

Crystallization Growth Behavior and Morphological Control

The formation of magnesium-aluminum hydroxide monohydrate crystals proceeds through the fundamental steps of nucleation and crystal growth. bohrium.com Nucleation is the initial formation of stable crystalline nuclei from a supersaturated solution, while crystal growth is the subsequent increase in the size of these nuclei. bohrium.com

The kinetics of these processes are influenced by several factors, including:

Supersaturation: The concentration of reactants in the solution. Higher supersaturation generally leads to a faster nucleation rate. researchgate.net

Temperature: Temperature affects both nucleation and growth rates. researchgate.netacs.org Increasing the temperature often increases the rate of crystallization. bohrium.com

Aging Time: Allowing the precipitate to age in the mother liquor can lead to changes in crystallinity and particle size.

Studies on the crystallization kinetics have shown that the process can be complex, sometimes involving multiple steps. acs.org For instance, the crystallization of a Mg-Al hydrotalcite has been observed to have an initial nucleation-controlled step followed by a diffusion-controlled growth step. acs.org The relative dominance of these steps can be temperature-dependent. acs.org By carefully controlling these synthesis parameters, it is possible to influence the final morphology of the crystals, such as their size and shape.

Tailoring Nanostructures: Nanosheets, Nanorods, Hexagonal Plates

The functional properties of magnesium-aluminum hydroxide are intrinsically linked to its morphology. By carefully controlling synthesis parameters, it is possible to tailor the nanostructure of Magnesium-Aluminum Layered Double Hydroxides (Mg-Al LDHs) into various forms, including nanosheets, nanorods, and hexagonal plates. This control over morphology allows for the optimization of properties such as surface area, catalytic activity, and intercalation capacity, thereby broadening the scope of their application in diverse scientific and industrial fields.

Nanosheets

Two-dimensional (2D) nanosheets are of particular interest due to their high specific surface area and exposed active sites. The synthesis of Mg-Al LDH nanosheets often involves methods that either promote anisotropic growth or exfoliate the bulk layered material.

Research has demonstrated that the co-precipitation method is a common route for synthesizing Mg-Al LDH nanosheets. nih.gov The morphology and size of these nanosheets can be finely tuned by adjusting reaction conditions. For instance, formamide (B127407) can be employed as an effective layer growth inhibitor during high saturation co-precipitation. mdpi.com The addition of formamide has been shown to significantly reduce the size of the formed LDH nanosheets. mdpi.com In one study, the introduction of 50% formamide reduced the nanosheet size by 28.1%, and 100% formamide resulted in a further reduction of 7.0%. mdpi.com

Another approach involves supporting the LDH nanosheets on a substrate, such as silica (B1680970) aerogel (SA). This method can produce uniformly dispersed, small-sized nanosheets with an average radial diameter as small as 19.2 nm and an average thickness of 3.2 nm. nih.gov These composite materials exhibit large pore volumes and diameters, which facilitates reactant access to the catalytic sites at the edges of the LDH nanosheets. nih.gov The properties of these materials are often characterized by their textural and basic properties, which are crucial for catalytic applications. nih.gov

Table 1: Textural Properties of Silica Aerogel (SA) Supported Mg-Al LDH Nanosheets

SampleBET Surface Area (SBET) (m²/g)Pore Volume (Vp) (cm³/g)Pore Diameter (Dp) (nm)
SA/LDH-Mg₂Al-80>400>0.90>9
SA/LDH-Mg₃Al-80>400>0.90>9
SA/LDH-Mg₄Al-80>400>0.90>9

This table presents data on the surface area, pore volume, and pore diameter of Mg-Al LDH nanosheets supported on silica aerogel, synthesized at 80°C with varying Mg/Al ratios. Data sourced from research on small-sized Mg-Al LDH nanosheets. nih.gov

Nanorods

While less common than nanosheets or hexagonal plates, the synthesis of Mg-Al LDH nanorods represents an effort to create one-dimensional (1D) nanostructures. The formation of anisotropic structures like nanorods typically requires directing the crystal growth along a specific axis. This can be achieved through various methods, including the use of templates, structure-directing agents, or by controlling hydrothermal synthesis conditions.

The synthesis of nanostructured magnesium hydroxide, a related compound, has shown that morphology can be controlled to produce rod-like and needle-like crystals by modifying chemical and physical experimental parameters. rsc.org These parameters include the choice of magnesium precursor, solvent, temperature, and the use of surface modifiers. rsc.org Similar principles can be applied to the synthesis of Mg-Al LDHs to favor the formation of nanorods over other morphologies. For example, hydrothermal methods, which are widely used for LDH synthesis, can be optimized by adjusting temperature and time to influence the crystal growth kinetics and achieve rod-like structures. biointerfaceresearch.comnih.gov

Hexagonal Plates

The most characteristic morphology of Mg-Al LDHs is the hexagonal platelet structure. nih.govnih.gov The formation of well-defined hexagonal plates is often indicative of high crystallinity. nih.gov The size and uniformity of these plates can be controlled through various synthesis techniques, such as the co-precipitation and hydrothermal methods. biointerfaceresearch.com

The homogeneous co-precipitation method, using urea (B33335) as a precipitating agent, is particularly effective for growing LDH crystals with a full hexagonal shape and uniform sizes, typically around 4–6 μm. mdpi.com In this method, the slow hydrolysis of urea ensures a gradual and controlled release of hydroxide ions, maintaining a constant pH and allowing sufficient time for crystal growth. mdpi.com In contrast, high saturation co-precipitation methods can result in smaller, less-defined hexagonal shapes. mdpi.com

Hydrothermal treatment is another key method for synthesizing highly crystalline hexagonal plates. biointerfaceresearch.com The temperature and duration of the hydrothermal process significantly impact the crystal size and morphology. For instance, studies have shown that increasing the hydrothermal temperature from 75 °C to 180 °C leads to higher crystallinity with sharper and more intense peaks in X-ray diffraction patterns. biointerfaceresearch.com Similarly, aging time during synthesis affects the morphology; longer aging times, such as 8 hours at 90°C, can lead to well-formed hexagonal crystals with smooth surfaces. nih.gov The microstructure of the substrate can also influence the formation of LDH coatings, with refined microstructures promoting uniform and compact layers of hexagonal platelets. nih.gov

Table 2: Influence of Synthesis Method on Mg-Al LDH Hexagonal Plate Size

Synthesis MethodM2+Average SizeMorphology
High Saturation Co-precipitationMgAl-LDH36.0 nmIncomplete hexagonal shape
Homogeneous Co-precipitationMgAl-LDH~4–6 µmFull hexagonal shape

This table compares the average size and resulting morphology of MgAl-LDH hexagonal plates synthesized by two different co-precipitation methods. Data sourced from research on the morphological control of layered double hydroxides. mdpi.com

Table 3: Effect of Hydrothermal Treatment Temperature on MgAl-CO₃-LDH Crystallinity

TreatmentTemperature (°C)ObservationResulting Crystal Size (nm)
Oven Drying75Successfully prepared LDH-
Hydrothermal140Increased crystallinity-
Hydrothermal180Highest crystallinity (sharp, intense peaks)28.52

This table illustrates how increasing the temperature during hydrothermal treatment enhances the crystallinity of MgAl-CO₃-LDH, with specific crystal size data for the highest temperature. Data sourced from research on the synthesis optimization of nano Mg-Al-LDHs. biointerfaceresearch.com

Computational and Theoretical Studies of Magnesium Aluminum Hydroxide Systems

Quantum Mechanical Calculations for Atomic and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of aluminum magnesium hydroxide (B78521). These calculations solve the Schrödinger equation for the system, providing detailed information about the arrangement of atoms and the behavior of electrons.

Hybrid density functional theory (DFT) calculations have been employed to study the structure and electronic properties of various aluminum hydroxides and related polymorphs. rsc.org These studies provide a basis for understanding the fundamental building blocks of more complex layered structures like hydrotalcite. For hydrotalcite-like compounds, which include aluminum magnesium hydroxide, ab initio DFT calculations using periodic boundary conditions have been used to model their electronic structure. acs.org These models, which often assume an ordered arrangement of cations within the hydroxide layers, show good agreement with experimental structural data. acs.orgresearchgate.net

The electronic structure, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is critical for understanding the material's reactivity. In Mg-Al layered double hydroxides (LDHs), the HOMO and LUMO are influenced by the orbitals of the constituent metals (Mg and Al) and the interlayer anions. nih.gov The nature of the interlayer anion has a significant impact on the electronic properties. For instance, hydroxide anions in the interlayer lead to a smaller HOMO-LUMO gap compared to chloride anions, with the LUMO being more localized in the interlayer region. researchgate.netacs.org This difference in electronic structure is linked to observed variations in the catalytic properties of these materials. researchgate.netacs.org

Table 1: Key Findings from Quantum Mechanical Calculations

Computational Method System Studied Key Findings
Hybrid Density Functional Theory Aluminum Hydroxide Polymorphs Determined structure, electronic properties, and relative stability. rsc.org
Ab initio Density Functional Theory Hydrotalcite-like Compounds Modeled electronic structure with ordered cation occupation, showing good agreement with experimental data. acs.orgresearchgate.net
Plane-wave Pseudopotential DFT Cation-disordered Mg-Al LDHs HOMO and LUMO contributions from Mg, Al, O, and Cl orbitals, indicating significant host-guest interactions. nih.gov
First Principles Molecular Dynamics Mg-based Hydrotalcite-like Compounds Interlayer anion nature (e.g., OH⁻ vs. Cl⁻) significantly influences the HOMO-LUMO gap and electronic properties. researchgate.netacs.org

Density Functional Theory (DFT) Applications to Interlayer Interactions

DFT calculations have been used to study MgAl-LDHs with a variety of interlayer anions, including halides, oxyanions, and phosphates. rsc.org These studies reveal that the interlayer distance is influenced by the size, orientation, and charge of the anion, as well as the number of co-intercalated water molecules. rsc.org The binding energy between the host layer and the guest anion is also a key parameter that can be calculated using DFT. A higher anion charge generally leads to a larger binding energy, and the calculated order of binding energies can predict the sequence of anion exchange selectivity (e.g., PO₄³⁻ > CO₃²⁻ > SO₄²⁻ > OH⁻ > F⁻ > Cl⁻ > Br⁻ > NO₃⁻ > I⁻). rsc.org

The interactions between the interlayer species and the hydroxide layers are primarily electrostatic in nature. rsc.org DFT can also elucidate the location of the most basic and acidic sites within the structure. For MgAl-LDHs, the interlayer anions, rather than the hydroxyl groups of the layers, are often the most basic sites, while the magnesium ions in the layers are the most acidic sites. rsc.org The basicity of the material is shown to increase with the charge of the interlayer anion. rsc.org Furthermore, DFT has been used to investigate the potential energy surface associated with interlayer anions, providing insights into the strength of anion-layer interactions as a function of the layer composition (i.e., the Mg/Al ratio). researchgate.net

Table 2: DFT Findings on Interlayer Interactions in MgAl-LDHs

Studied Parameter Influencing Factors Key DFT Insights
Interlayer Distance Anion size, orientation, charge; number of water molecules. rsc.org Larger, more inclined, and lower charged anions lead to larger interlayer distances. rsc.org
Binding Energy Anion charge. rsc.org Higher anion charge results in stronger binding. rsc.org
Anion Exchange Sequence Calculated binding energies. rsc.org Predicted selectivity: PO₄³⁻ > CO₃²⁻ > SO₄²⁻ > OH⁻ > F⁻ > Cl⁻ > Br⁻ > NO₃⁻ > I⁻. rsc.org
Basicity and Acidity Location of active sites. rsc.org Interlayer anions are the primary basic sites; Mg ions are the primary acidic sites. rsc.org

Molecular Dynamics Simulations of Host-Guest Systems

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of host-guest systems in aluminum magnesium hydroxide. These simulations model the movement of atoms and molecules over time, providing insights into the structure and energetics of the interlayer region.

MD simulations have been used to investigate the hydration behavior of Mg/Al hydrotalcite. lsu.edu By varying the number of water molecules in the interlayer, researchers can calculate crystallographic parameters and hydration energies. lsu.edu These simulations have identified two primary components of hydration energy: one related to the interaction of water molecules with the rest of the structure, which is dominated by the formation of a hydrogen-bonding network, and another related to the expansion of the host structure itself, which reflects changes in electrostatic interactions as the layers move apart. lsu.edu Such studies have successfully predicted stable hydration states that correspond to experimentally observed structures. lsu.edu

The flexibility of the hydrotalcite structure allows for the intercalation of a wide range of guest anions, from simple inorganic ions to larger organic and biomolecules. MD simulations provide molecular-scale insights into the arrangement and orientation of these guest molecules within the interlayer space. For example, simulations of hydrotalcite intercalated with carboxylates have shown how the orientation of the anions and the extent of hydrogen bonding change with varying water content. researchgate.net Similarly, simulations of citrate-intercalated hydrotalcite have revealed its high affinity for water, which contrasts with the lower hydration states preferred by LDHs with small, inorganic anions. acs.org These simulations are also instrumental in understanding more complex systems, such as those where porphyrin anions are intercalated, helping to determine the most probable arrangement of guest molecules in the interlayer. nih.gov

Table 3: Insights from Molecular Dynamics Simulations of Hydrotalcite Systems

Simulated System Key Focus Major Findings
Mg/Al hydrotalcite with interlayer Cl⁻ Hydration behavior and energetics. lsu.edu Identified two components of hydration energy (water interaction and host expansion) and predicted stable hydration states. lsu.edu
Hydrotalcite with carboxylate anions Interlayer structure and hydrogen bonding. researchgate.net Revealed changes in anion orientation and hydrogen bonding with varying water content. researchgate.net
Citrate-intercalated hydrotalcite Swelling behavior upon hydration. acs.org Demonstrated a strong affinity for water up to high hydration levels. acs.org
Hydrotalcite with porphyrin anions Organization of the interlayer space. nih.gov Determined the most energetically favorable arrangement of the large guest anions. nih.gov

Kinetic Modeling of Precipitation and Crystallization Processes

Kinetic modeling is essential for understanding and optimizing the synthesis of aluminum magnesium hydroxide. The formation of this material often involves precipitation and crystallization, and kinetic models can describe the rates of these processes under various conditions.

The crystallization kinetics of Mg-Al hydrotalcite have been studied using models such as the Avrami-Erofe'ev model. nih.govnih.gov These studies often focus on the reconstruction of hydrotalcite from its calcined mixed oxide form, a process that involves crystallization. nih.govnih.gov Kinetic analysis reveals that the crystallization process can be influenced by factors such as temperature, with different control regimes (e.g., nucleation-controlled versus diffusion-controlled) dominating at different stages of the conversion. nih.gov For instance, high temperatures may be beneficial in the initial nucleation-controlled phase, but an intermediate temperature might be optimal for achieving high conversion in a diffusion-controlled regime. nih.govnih.gov

Kinetic studies have also been performed on the secondary crystal growth of hydrotalcite films, a method used for creating oriented layers of the material. korea.ac.kr In this process, pre-synthesized seed crystals are deposited on a support, followed by hydrothermal treatment to promote further growth. Solid-state kinetic analysis of this process has shown that the secondary growth can be described by a nucleation and nuclei growth mechanism. korea.ac.kr The primary factors influencing the formation and growth of nanocrystalline Mg-Al hydrotalcite are the crystallization temperature and the supersaturation of the reactants. researchgate.net Mechanistic models based on population balance equations have also been developed to describe the precipitation of magnesium hydroxide, providing insights into nucleation, growth, and agglomeration rates. researchgate.net

Table 4: Kinetic Models and Findings for Hydrotalcite Formation

Process Kinetic Model/Approach Key Findings
Crystallization via Reconstruction Avrami-Erofe'ev model. nih.govnih.gov Temperature has a complex effect, with optimal conditions depending on whether the process is nucleation- or diffusion-controlled. nih.gov
Secondary Crystal Growth of Films Solid-state kinetic analysis. korea.ac.kr Growth is explained by a nucleation and nuclei growth mechanism. korea.ac.kr
Nanocrystal Crystallization Analysis of nucleation and growth rates. researchgate.net Temperature and reactant supersaturation are the primary influencing factors. researchgate.net
Precipitation Population balance equations. researchgate.net Provides mechanistic insights into nucleation, growth, and agglomeration rates. researchgate.net

Ab Initio Investigations of Hydration and Ionic Behavior

Ab initio (or first-principles) calculations, which are based on quantum mechanics without empirical parameters, provide a highly accurate means of investigating the fundamental properties of aluminum magnesium hydroxide, including its hydration and the behavior of ions within its structure.

First-principles molecular dynamics simulations have been used to study the structural and electronic properties of Mg-based hydrotalcite-like compounds. acs.org These studies can, for example, calculate the formation energy as a function of the ratio between divalent (Mg²⁺) and trivalent (Al³⁺) cations, showing a minimum in energy that corresponds to the experimentally observed stable compositions. researchgate.netacs.org Such calculations also reveal a correlation between energetic stability and structural parameters like the interlayer distance. acs.org

The interaction of aluminum hydroxide with water has been a subject of theoretical study, providing a basis for understanding the more complex Mg-Al system. researchgate.netmdpi.com DFT calculations show that hydrogen bonding is a key mechanism for interlayer binding in these materials. researchgate.netmdpi.com Ab initio studies on the hydration of MgO surfaces, another component of the system, have also been performed to understand the electronic properties at different stages of hydration. sciepub.com

For the behavior of ions, ab initio calculations have been used to model the hydrolysis of Al³⁺ in aqueous solution, predicting the structural changes around the cation as it becomes hydrated. acs.org These fundamental studies are crucial for understanding the initial stages of precipitation and the behavior of aluminum ions in the aqueous environments from which aluminum magnesium hydroxide is often synthesized. First-principles simulations can also explain the mechanisms of ion conduction in related hydroxide materials, which occurs through processes like the flipping of OH⁻ ions and the hopping of vacancies. rsc.org

Table 5: Summary of Ab Initio Investigation Findings

Area of Investigation Computational Method Key Insights
Structural and Electronic Properties First-principles molecular dynamics. acs.org Determined stable Mg/Al ratios based on formation energy and correlated stability with interlayer distance. acs.org
Interlayer Binding Density Functional Theory. researchgate.netmdpi.com Identified hydrogen bonding as a crucial interlayer binding mechanism in aluminum hydroxides. researchgate.netmdpi.com
Hydration of Components Ab initio calculations. sciepub.com Investigated the electronic properties of MgO surfaces during hydration. sciepub.com
Ionic Behavior in Solution Ab initio calculations. acs.org Modeled the structural changes around the Al³⁺ cation during hydrolysis. acs.org
Ion Conduction Mechanisms First-principles simulation. rsc.org Explained ion conduction in hydroxides through OH⁻ flipping and vacancy hopping. rsc.org

Advanced Materials Applications of Magnesium Aluminum Hydroxide Monohydrate Excluding Pharmaceutical

Catalysis and Catalyst Supports

The catalytic properties of magnesium-aluminum hydroxide (B78521) are a direct result of its tunable structure and composition. nih.govresearchgate.net The ability to vary the ratio of magnesium to aluminum allows for the modification of its acid-base properties, making it a versatile platform for various chemical reactions. researchgate.net

Solid Base Catalysis in Organic Synthesis

Magnesium-aluminum hydroxide, often referred to as hydrotalcite, is recognized as an effective and environmentally friendly solid base catalyst. nih.govnih.gov It serves as a viable, reusable alternative to conventional homogeneous alkaline bases like sodium hydroxide or potassium hydroxide, which can be corrosive and generate significant waste. nih.govnih.gov The basicity of the material arises from the hydroxyl groups on the brucite-like layers and can be tailored by adjusting the Mg/Al ratio. researchgate.net

These solid base catalysts are employed in a variety of organic synthesis reactions, including aldol (B89426) condensations, transesterification, and Baeyer-Villiger oxidations. nih.govmdpi.comscispace.com For instance, in the Baeyer-Villiger oxidation of cyclohexanone (B45756) to ε-caprolactone, Mg-Al hydrotalcites have demonstrated high selectivity and yield. nih.gov Research has shown that fine-crystalline hydrotalcites, prepared using organic bases, can achieve high yields of ε-caprolactone. nih.gov Rehydrated LDHs have also been extensively studied as solid-base catalysts for aldehyde-alcohol condensation reactions, offering a greener alternative to traditional liquid alkali catalysts. researchgate.net

Precursors for Mixed Metal Oxide Catalysts

Upon calcination at controlled temperatures, typically around 400-550°C, magnesium-aluminum hydroxide undergoes a transformation. researchgate.netmdpi.comresearchgate.net The layered structure collapses, removing interlayer water and anions, to form high-surface-area mixed metal oxides (MMOs). researchgate.netmdpi.com These resulting Mg-Al oxides possess enhanced catalytic activity, high thermal stability, and a "memory effect," whereby they can reconstruct their original layered structure upon rehydration. researchgate.netmdpi.com

These MMOs are highly effective catalysts in numerous industrial processes. mdpi.com Their basic properties make them suitable for reactions such as transesterification for biofuel production. mdpi.com Studies have demonstrated the efficacy of LDH-derived mixed oxides in the methyl transesterification of ethyl acetate (B1210297). mdpi.com Furthermore, by incorporating other metal cations (like Ni, Zn, or Cu) into the LDH structure before calcination, multifunctional catalysts can be created. researchgate.net For example, Ni-Mg/Al mixed oxides derived from LDHs have been successfully used for the conversion of furfural (B47365) to tetrahydrofurfuryl alcohol, demonstrating complete conversion under specific reaction conditions. researchgate.net

Table 1: Catalytic Applications of Magnesium-Aluminum Hydroxide and its Derivatives
ApplicationCatalyst TypeReaction ExampleKey FindingsReference(s)
Solid Base CatalysisAs-synthesized Mg-Al LDHBaeyer-Villiger OxidationHigh yields of ε-caprolactone from cyclohexanone oxidation. nih.gov
Solid Base CatalysisRehydrated Mg-Al LDHAldehyde-Alcohol CondensationEffective, environmentally friendly alternative to NaOH and KOH. researchgate.net
Mixed Metal OxideCalcined Mg-Al LDH (MMO)TransesterificationEfficiently catalyzes methyl transesterification of ethyl acetate. mdpi.com
Mixed Metal OxideCalcined Ni-Mg/Al LDHFurfural HydrogenationComplete conversion of furfural to tetrahydrofurfuryl alcohol. researchgate.net

Adsorbents and Ion Exchangers for Environmental Remediation

The positively charged layers and the presence of exchangeable anions in the interlayer space make magnesium-aluminum hydroxide an excellent material for environmental remediation. nih.govnih.gov Its high anion-exchange capacity and large surface area allow it to effectively capture and remove a wide range of pollutants from water. researchgate.net

Removal of Oxyanions (e.g., Selenite (B80905), Selenate, Chromate, Phosphate)

Magnesium-aluminum hydroxide and its calcined form are particularly effective at removing toxic oxyanions from aqueous solutions. nih.gov The mechanism of removal often involves anion exchange, where the interlayer anions (commonly carbonate or nitrate) are replaced by the target oxyanions. nih.gov

Selenite and Selenate: Studies have shown that calcined hydrotalcite has a high sorption capacity for both selenite and selenate. The maximum sorption capacity has been reported to be in the range of 494 to 563 meq/kg for selenite and 609 to 659 meq/kg for selenate. The presence of other ions like sulfate (B86663) and phosphate (B84403) can have a competitive effect on the sorption process.

Chromate: Hexavalent chromium, a toxic and carcinogenic pollutant, can be effectively removed by Mg-Al LDH. nih.govmdpi.com The adsorption mechanism is a combination of anion exchange and surface complexation. nih.govmdpi.com Saturated adsorption capacities for Cr(VI) have been reported to be as high as 105.3-112.0 mg/g. mdpi.com The process is effective over a wide pH range, from acidic to slightly alkaline. mdpi.com

Phosphate: Due to its anion exchange properties, Mg-Al LDH is also utilized for the removal of phosphate from water, which is a key contributor to eutrophication. nih.govnih.gov

Table 2: Oxyanion Adsorption Capacity of Mg-Al LDH Materials
OxyanionAdsorbent FormAdsorption CapacityKey ConditionsReference(s)
Selenite (SeO₃²⁻)Calcined Mg-Al LDH494 - 563 meq/kgBatch system
Selenate (SeO₄²⁻)Calcined Mg-Al LDH609 - 659 meq/kgBatch system
Chromate (Cr(VI))Mg-Al Mixed Hydroxide105.3 - 112.0 mg/gpH 2.5 - 5.0 mdpi.com
Chromate (Cr(VI))MgAl-NO₃ LDH~30 mg/gNeutral pH

Groundwater and Wastewater Treatment Technologies

The application of magnesium-aluminum hydroxide extends to broader groundwater and wastewater treatment. It can remove various contaminants, including heavy metals and organic pollutants like anionic dyes. researchgate.net In wastewater treatment, it functions by neutralizing acidic effluents and precipitating heavy metals. The magnesium ions can also aid in coagulation, improving sludge dewatering and compaction.

Its use in industrial effluent treatment has shown high removal efficiency for colored materials and a significant reduction in Chemical Oxygen Demand (COD). For example, it has demonstrated a removal efficiency of 93.8-96.7% for colored materials from a printing and dyeing plant's effluent. The material's affordability, non-toxicity, and effectiveness make it a sustainable option for water purification technologies.

Fire Retardant and Smoke Suppressant Additives

Magnesium-aluminum hydroxide is a well-established halogen-free fire retardant and smoke suppressant used in polymers. Its effectiveness stems from a multi-faceted mechanism that occurs upon heating.

When incorporated into a polymer matrix and exposed to high temperatures, the compound undergoes an endothermic decomposition, releasing water vapor. This process has several beneficial effects:

Cooling: The endothermic decomposition absorbs heat from the polymer, cooling the material and slowing down thermal degradation.

Dilution: The released water vapor dilutes the concentration of flammable gases and oxygen in the gas phase, inhibiting combustion.

Char Formation: A protective, insulating layer of mixed metal oxides (MgO and Al₂O₃) is formed on the polymer's surface. This char layer acts as a physical barrier, preventing the transfer of heat and the escape of flammable volatiles, thus suppressing both flame spread and smoke formation.

Mg-Al LDHs have been shown to significantly improve the fire safety of various polymers, including polylactic acid (PLA) and polyethylene (B3416737) (PE). They can reduce the peak heat release rate (PHRR), total heat release (THR), and total smoke production (TSP). For instance, in PLA composites, the addition of modified LDH resulted in a 52.1% decrease in PHRR and a 62.2% reduction in TSP. The introduction of zinc into the LDH structure can further promote charring and enhance smoke suppression.

Table 3: Fire Retardancy Performance of Polymers with Mg-Al LDH Additives
PolymerAdditivePeak Heat Release Rate (PHRR) ReductionSmoke Production ReductionKey MechanismReference(s)
Polylactic Acid (PLA)Phytic acid-modified LDH (PA-LDH)52.1%62.2% (TSP)Increased barrier effect and catalytic carbonization.
Polyethylene (PE)Magnesium Hydroxide (often used with Al(OH)₃)Significant reductionHigh smoke suppression capabilityEndothermic dehydration and formation of a heat barrier.
Ethylene-vinyl acetate (EVA)Combination of ATH and MHSignificant improvementEnhanced smoke suppressionSynergistic effect of the two hydroxides.

Endothermic Dehydration Mechanism in Polymer Composites

The principal flame-retardant action of aluminum and magnesium hydroxides is their endothermic decomposition when heated, which involves the release of water vapor. researchgate.netmeixi-mgo.com This process introduces a series of physical effects that collectively inhibit combustion. meixi-mgo.com When incorporated into a polymer matrix, the compound absorbs a significant amount of heat from the material, effectively cooling it and delaying thermal degradation. nih.govbibliotekanauki.pl

The decomposition reaction releases large quantities of non-combustible water vapor. huberadvancedmaterials.comnih.gov This water vapor serves multiple functions: it dilutes the concentration of flammable gases and oxygen in the vicinity of the flame, covers the flame, and expels oxygen, thereby interrupting the combustion cycle. meixi-mgo.comnih.gov The effectiveness of this mechanism is dependent on the decomposition temperature being above the polymer's processing temperature but close to its pyrolysis temperature. researchgate.net

Magnesium hydroxide and aluminum hydroxide decompose at different temperatures, which allows for a broader range of protection when they are used in combination. alfa-chemistry.com Aluminum hydroxide begins to decompose at approximately 180-220°C, while magnesium hydroxide is more thermally stable, decomposing at around 330°C. nih.govhuberadvancedmaterials.commdpi.com This higher decomposition temperature makes magnesium hydroxide suitable for polymers that require higher processing temperatures. researchgate.nethuberadvancedmaterials.com The decomposition of magnesium hydroxide also absorbs more heat than that of aluminum hydroxide, which contributes to greater flame-retardant efficiency. meixi-mgo.comnih.gov

Decomposition Properties of Flame-Retardant Hydroxides
CompoundDecomposition ReactionDecomposition Temperature (°C)Heat Absorbed (J/g)
Aluminum Hydroxide (ATH)2Al(OH)₃ → Al₂O₃ + 3H₂O~180 - 2201050
Magnesium Hydroxide (MH)Mg(OH)₂ → MgO + H₂O~3301389

This table presents a comparison of the key thermal decomposition properties of Aluminum Hydroxide and Magnesium Hydroxide, based on data from multiple sources. meixi-mgo.comnih.govmdpi.commdpi.comresearchgate.net

The combination of both hydroxides in a composite flame retardant can create a synergistic effect, expanding the temperature range and duration of the flame-retardant action. alfa-chemistry.com

Formation of Ceramic Protective Layers

Following the endothermic release of water, the decomposition of magnesium-aluminum hydroxide results in the formation of a solid residue of metal oxides, namely magnesium oxide (MgO) and aluminum oxide (Al₂O₃). huberadvancedmaterials.comnih.govmdpi.com This residue forms a stable, insulating ceramic layer on the surface of the polymer. meixi-mgo.commdpi.com

This protective layer serves several critical functions in fire resistance:

Physical Barrier : It acts as a physical barrier that insulates the underlying polymer from external heat and prevents the transfer of oxygen to the material. huberadvancedmaterials.comnih.govmdpi.com

Char Promotion : The metal oxide layer promotes the carbonization of the polymer surface. alfa-chemistry.com This contributes to a stronger, more stable char layer that further insulates the material. huberadvancedmaterials.com

Smoke Suppression : The formation of this stable oxide layer and the release of water vapor help to absorb smoke particles, leading to a significant reduction in smoke density during combustion. meixi-mgo.comnih.govhuberadvancedmaterials.com

Research has shown that in composites containing both magnesium and aluminum hydroxides, the resulting oxide film forms a "physical barrier" with the char layer, effectively preventing the transfer of heat and oxygen and delaying the degradation rate of the material. nih.govmdpi.com The carbonization effect of magnesium hydroxide is noted to be better than that of aluminum hydroxide, leading to improved flame retardant efficiency and reduced smoke generation. meixi-mgo.comalfa-chemistry.com

Precursor Materials in Advanced Ceramics and Composites

Beyond its direct application as a flame retardant, magnesium-aluminum hydroxide serves as a valuable precursor for the synthesis of advanced ceramic materials and composites. The controlled thermal decomposition of this compound yields high-purity metal oxides that are foundational for various high-performance applications.

Synthesis of Magnesium Oxide (MgO)

The magnesium hydroxide component of the compound thermally decomposes to produce magnesium oxide (MgO), a crucial material in ceramics. researchgate.netyoutube.com The decomposition process, Mg(OH)₂ → MgO + H₂O, typically occurs at temperatures above 330°C. huberadvancedmaterials.comresearchgate.net

The characteristics of the resulting MgO powder, such as surface area, crystal size, and morphology, can be controlled by manipulating the thermal treatment conditions, including calcination temperature and heating time. researchgate.netresearchgate.net For instance, studies have shown that Mg(OH)₂ can decompose into plate-like MgO particles when calcination temperatures are increased from 400 to 600°C. researchgate.net Short-time heating at specific temperatures can yield MgO with high catalytic activity and a large surface area. researchgate.net This allows for the production of active MgO with specific properties tailored for applications in catalysis and as a component in advanced ceramic formulations.

Production of Specialty Alumina (B75360) and Other Aluminum Compounds

Similarly, the aluminum hydroxide component decomposes upon heating to form aluminum oxide (Al₂O₃), commonly known as alumina. meixi-mgo.comresearchgate.net The Bayer process is a well-known industrial method for producing alumina from bauxite, which involves the precipitation and subsequent calcination of aluminum hydroxide. aluminum.org

When magnesium and aluminum hydroxides are present together in a precursor material, they can be used to synthesize more complex ceramics, most notably magnesium aluminate spinel (MgAl₂O₄). researchgate.netresearchgate.net By using mixed hydroxide precursors synthesized through methods like co-precipitation, it is possible to produce fine-grained spinel-based porous ceramics. sciencechina.cn The decomposition of these mixed hydroxide precursors yields fine crystals with high sintering activity. sciencechina.cn Magnesium aluminate spinel is highly valued in engineering for its high melting point (2135°C), significant mechanical strength, chemical inertness, and desirable optical properties. researchgate.net The use of magnesium-aluminum hydroxide as a precursor provides a pathway to producing these high-purity, high-performance ceramics for a range of demanding applications. researchgate.net

Q & A

Basic Research Questions

Q. What standardized methods are recommended for quantifying magnesium and aluminum content in aluminum magnesium hydroxide, monohydrate?

  • Methodology : Use atomic absorption spectrophotometry (AAS) with a magnesium hollow-cathode lamp and air–acetylene flame. Prepare standard solutions with lanthanum chloride (0.1% in 0.125 N HCl) to suppress interference from silicate matrices. Calibrate using a linear regression curve (0.2–0.6 mg Mg/mL) . For aluminum, employ similar AAS protocols with adjustments for emission lines (e.g., Al at 309.3 nm) and validate with internal standards .

Q. How can researchers differentiate between aluminum hydroxide and magnesium hydroxide in mixed formulations?

  • Methodology : Thermogravimetric analysis (TGA) is effective due to distinct decomposition temperatures: magnesium hydroxide decomposes at ~330°C, while aluminum hydroxide decomposes at ~210°C . Complementary techniques like X-ray diffraction (XRD) or pH-dependent solubility tests (aluminum hydroxide is less soluble in acidic media) can further confirm identity .

Q. What are the key considerations for preparing stable suspensions of this compound for pharmaceutical studies?

  • Methodology : Optimize particle size via milling and use stabilizers (e.g., cellulose derivatives) to prevent aggregation. Measure pH (target 8.5–10.5) to ensure chemical stability, and validate homogeneity using rheological tests .

Advanced Research Questions

Q. How can conflicting thermal decomposition data in mixed aluminum-magnesium hydroxide systems be resolved?

  • Methodology : Conduct controlled TGA/DSC experiments under inert atmospheres to isolate decomposition pathways. For example, magnesium hydroxide’s higher decomposition temperature (~330°C vs. 210°C for aluminum hydroxide) may delay the latter’s breakdown in mixed systems. Use kinetic modeling (e.g., Flynn-Wall-Ozawa method) to analyze overlapping decomposition profiles .

Q. What experimental design is optimal for evaluating the synergistic flame-retardant effects of this compound in polymers?

  • Methodology : Compare smoke density and heat absorption using cone calorimetry (ISO 5660). Incorporate 40–60 wt% filler loading in polymer matrices (e.g., polyethylene) and measure limiting oxygen index (LOI). Validate smoke suppression via gas chromatography to quantify acidic byproducts (e.g., SO2, CO2) .

Q. How do synthesis parameters (e.g., precipitation pH, aging time) influence the adsorption capacity of aluminum magnesium hydroxide for hexavalent chromium?

  • Methodology : Synthesize materials at varying pH (8–11) and aging times (2–24 hrs). Characterize surface area (BET) and pore size distribution (BJH method). Perform batch adsorption studies with 10–100 mg/L Cr(VI) solutions, optimizing contact time (30–120 mins) and pH (2–4). Analyze data using Langmuir/Freundlich isotherms .

Q. What strategies mitigate interference from silicate matrices during elemental analysis of this compound?

  • Methodology : Use lanthanum chloride as a releasing agent to sequester silicate ions during AAS. Validate recovery rates via spike-and-recovery experiments with certified reference materials. Cross-check results with ICP-MS for trace elements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.